molecular formula C10H7BrClN B11856956 8-Bromo-1-chloro-5-methylisoquinoline

8-Bromo-1-chloro-5-methylisoquinoline

Cat. No.: B11856956
M. Wt: 256.52 g/mol
InChI Key: PJNQJISPJPYLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1-chloro-5-methylisoquinoline is a heterocyclic compound belonging to the isoquinoline family. It is characterized by the presence of bromine, chlorine, and a methyl group attached to the isoquinoline core. This compound has a molecular formula of C10H7BrClN and a molecular weight of 256.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-chloro-5-methylisoquinoline typically involves the bromination and chlorination of 5-methylisoquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-chloro-5-methylisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

8-Bromo-1-chloro-5-methylisoquinoline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-1-chloro-5-methylisoquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-1-chloro-5-methylisoquinoline is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to its analogs, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

8-bromo-1-chloro-5-methylisoquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-8(11)9-7(6)4-5-13-10(9)12/h2-5H,1H3

InChI Key

PJNQJISPJPYLND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=C(C=C1)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.